molecular formula C15H19NO3 B14693833 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one CAS No. 32550-44-0

7-[2-(diethylamino)ethoxy]-2H-chromen-2-one

Cat. No.: B14693833
CAS No.: 32550-44-0
M. Wt: 261.32 g/mol
InChI Key: BKPKOUGBWOHARK-UHFFFAOYSA-N
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Description

7-[2-(diethylamino)ethoxy]-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family. It is characterized by the presence of a chromenone core structure with a diethylaminoethoxy substituent at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-2H-chromen-2-one and 2-(diethylamino)ethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The hydroxyl group at the 7-position of the chromenone undergoes nucleophilic substitution with the diethylaminoethoxy group, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

7-[2-(diethylamino)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced chromenone derivatives.

    Substitution: The diethylaminoethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone derivatives with higher oxidation states, while reduction may produce reduced chromenone derivatives .

Scientific Research Applications

7-[2-(diethylamino)ethoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-(diethylamino)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group may enhance the compound’s ability to interact with biological membranes and proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    7-(diethylamino)-4-methylcoumarin: This compound has a similar diethylamino group but differs in the substitution pattern on the chromenone core.

    7-(diethylamino)-3-formylcoumarin: Another similar compound with a formyl group at the 3-position.

    7-(diethylamino)-2-oxo-2H-chromene-4-carbaldehyde: This compound features a carbaldehyde group at the 4-position.

Uniqueness

7-[2-(diethylamino)ethoxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylaminoethoxy group at the 7-position enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

32550-44-0

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

7-[2-(diethylamino)ethoxy]chromen-2-one

InChI

InChI=1S/C15H19NO3/c1-3-16(4-2)9-10-18-13-7-5-12-6-8-15(17)19-14(12)11-13/h5-8,11H,3-4,9-10H2,1-2H3

InChI Key

BKPKOUGBWOHARK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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